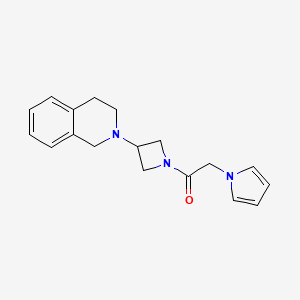
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound, notable for its unique structure comprising several functional groups. It serves as an interesting molecule in synthetic organic chemistry, pharmaceutical chemistry, and potentially other scientific fields due to its structural diversity and reactive potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:
Formation of 3,4-dihydroisoquinoline: : Starting from benzylamine and acrylonitrile, cyclization leads to the formation of the dihydroisoquinoline ring.
Azetidine Ring Formation: : Reacting the dihydroisoquinoline with an epoxide or appropriate halide under basic conditions to form the azetidine ring.
Ethanone Derivative Formation: : Coupling the azetidine intermediate with a pyrrole derivative, often via a nucleophilic substitution or condensation reaction.
Industrial Production Methods
In an industrial setting, the production would likely be optimized for scale, involving continuous flow chemistry techniques, catalytic systems to ensure higher yields, and the usage of solvents and conditions that promote efficient product separation and purification.
化学反应分析
Types of Reactions
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can participate in various chemical reactions:
Oxidation: : Oxidizing agents like PCC or DMP can potentially convert secondary amines to their corresponding oximes or nitroso derivatives.
Reduction: : Hydrogenation or hydride transfer reagents can reduce the azetidine ring or the pyrrole ring.
Substitution: : Electrophilic or nucleophilic substitution at the pyrrole ring or the ethanone group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, PCC, DMP.
Reduction: : Catalytic hydrogenation (Pd/C), Lithium aluminum hydride.
Substitution: : Sodium hydride, Halogenated reagents, Grignard reagents.
Major Products Formed
Oxidation: : Oximes, nitroso compounds.
Reduction: : Amine derivatives.
Substitution: : Varies based on the nucleophile/electrophile used but can lead to substituted ethanone derivatives or pyrrole derivatives.
科学研究应用
Chemistry
In synthetic organic chemistry, the compound serves as a precursor to more complex molecules, owing to its multi-functional groups that can be manipulated for creating diverse chemical entities.
Biology and Medicine
The structural features of the compound might present biological activity, making it a candidate for pharmaceutical research, particularly in the realm of central nervous system agents or anticancer compounds.
Industry
作用机制
Understanding the mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone requires insight into its interaction with biological targets.
Molecular Targets: : Enzymes involved in neurotransmitter synthesis or receptors in the CNS could be potential targets.
Pathways: : Interaction with neuronal receptors or enzyme inhibition pathways.
相似化合物的比较
Similar Compounds
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylethanone
1-(3-(2H-Isoquinolin-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Uniqueness
The unique arrangement of the azetidine, pyrrole, and dihydroisoquinoline moieties provides a distinctive scaffold for biological activity, compared to other similar compounds which might lack one or more of these groups.
By exploring the preparation, reactions, applications, mechanisms, and comparative aspects of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, we see the intricate dance of synthetic chemistry and potential real-world applications making this compound a subject of scientific intrigue.
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(14-19-8-3-4-9-19)21-12-17(13-21)20-10-7-15-5-1-2-6-16(15)11-20/h1-6,8-9,17H,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXGSPWIQQSGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
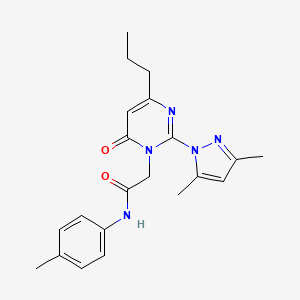
![5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2951862.png)

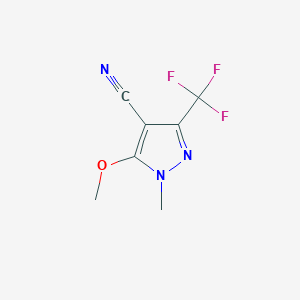
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2951866.png)
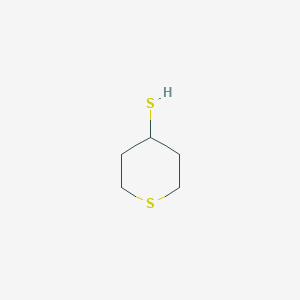
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2951871.png)
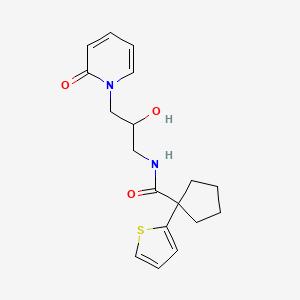
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
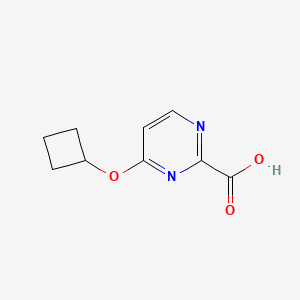
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)
![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)
